molecular formula C13H11Cl2NO B1303681 5-(Benzyloxy)-2,4-dichloroaniline CAS No. 338960-25-1

5-(Benzyloxy)-2,4-dichloroaniline

Cat. No.: B1303681
CAS No.: 338960-25-1
M. Wt: 268.13 g/mol
InChI Key: OUOCSSKTOYFHRE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-dichloroaniline is an organic compound characterized by the presence of a benzyloxy group attached to a dichloroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2,4-dichloroaniline typically involves the reaction of 2,4-dichloroaniline with benzyl alcohol under specific conditions. One common method is the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2,4-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Substitution of chlorine atoms can produce various substituted aniline derivatives.

Scientific Research Applications

5-(Benzyloxy)-2,4-dichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The dichloroaniline core may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2,4-dichlorophenol
  • 5-(Benzyloxy)-2,4-dichlorobenzaldehyde
  • 5-(Benzyloxy)-2,4-dichlorobenzoic acid

Uniqueness

5-(Benzyloxy)-2,4-dichloroaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyloxy and dichloroaniline moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.

Biological Activity

5-(Benzyloxy)-2,4-dichloroaniline (CAS No. 338960-25-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H10_{10}Cl2_{2}N\O
  • Molecular Weight : 265.13 g/mol
  • Structure : It features a dichloro-substituted aniline core with a benzyloxy group that enhances its lipophilicity and biological interaction potential.

Cellular Effects

The compound has been shown to influence various cellular processes significantly:

  • Cell Proliferation : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of cell cycle progression, particularly inducing G1 phase arrest.
  • Apoptosis Induction : The compound promotes apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. This is evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .
  • Gene Expression Modulation : It alters gene expression profiles by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and proliferation.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes associated with DNA replication and repair processes .
  • Receptor Interaction : It binds to various receptors on cell surfaces, triggering intracellular signaling cascades that affect cellular responses such as growth and differentiation.
  • Signal Transduction Pathways : The compound modulates key signaling pathways, including those related to apoptosis and cell survival, by influencing pathways like MAPK and PI3K/Akt .

Anticancer Activity

A study investigating the anticancer potential of this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The IC50_{50} values for HeLa and MCF-7 cells were reported at approximately 15 µM and 20 µM, respectively. These findings suggest that the compound could serve as a lead candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives of this compound has revealed that modifications at the benzyloxy position can significantly enhance or reduce biological activity. For example, replacing the benzyloxy group with other substituents resulted in varying degrees of enzyme inhibition and cytotoxicity .

Data Summary

Biological ActivityObserved EffectsReference
Cell ProliferationInhibition in HeLa and MCF-7
Apoptosis InductionIncreased pro-apoptotic markers
Gene Expression ModulationAltered profiles in cancer cells
Enzyme InhibitionInhibition of DNA repair enzymes
Receptor InteractionModulation of signaling pathways

Properties

IUPAC Name

2,4-dichloro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCSSKTOYFHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377269
Record name 5-(benzyloxy)-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338960-25-1
Record name 2,4-Dichloro-5-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338960-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(benzyloxy)-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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